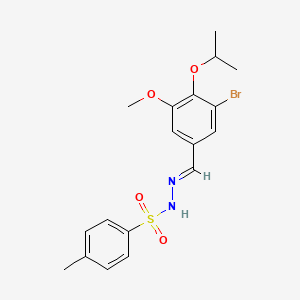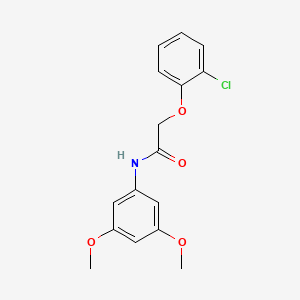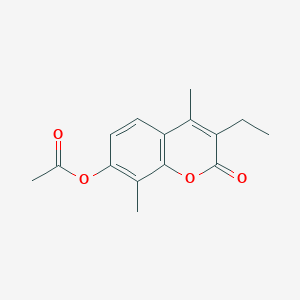
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, also known as BIMBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide exerts its biological effects through a variety of mechanisms. In cancer cells, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In bacteria, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide disrupts the bacterial cell membrane and inhibits bacterial growth. In plants, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits the activity of key enzymes involved in photosynthesis and respiration.
Biochemical and Physiological Effects:
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been shown to have a range of biochemical and physiological effects. In cancer cells, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits cell proliferation and induces cell death. In inflammation, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide reduces the production of pro-inflammatory cytokines and inhibits the recruitment of immune cells to the site of inflammation. In bacteria, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide disrupts the bacterial cell membrane and inhibits bacterial growth. In plants, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits the activity of key enzymes involved in photosynthesis and respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity. It is also stable under a range of conditions and can be stored for long periods of time. However, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain assays. It also has low solubility in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. One area of interest is the development of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide-based drugs for the treatment of cancer and inflammation. Another area of interest is the use of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide as a herbicide and fungicide in agriculture. Additionally, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide could be used as a precursor for the synthesis of new metal-organic frameworks with potential applications in catalysis and gas storage. Further research is needed to fully understand the potential applications of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide in these and other fields.
In conclusion, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, or N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, is a versatile chemical compound with potential applications in medicine, agriculture, and material science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide in these and other fields.
Métodos De Síntesis
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide can be synthesized through a reaction between 3-bromo-4-isopropoxy-5-methoxybenzaldehyde and 4-methylbenzenesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been found to have herbicidal and fungicidal effects. In material science, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been used as a precursor for the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-12(2)25-18-16(19)9-14(10-17(18)24-4)11-20-21-26(22,23)15-7-5-13(3)6-8-15/h5-12,21H,1-4H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIZXXIJFMYXOJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)Br)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)


![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)

![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)



![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)

![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)